(R)-Xyl-SDP
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Overview
Description
®-Xyl-SDP is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a xylose-derived backbone, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Xyl-SDP typically involves several steps, starting from readily available xylose. The key steps include:
Protection of hydroxyl groups: This step involves protecting the hydroxyl groups of xylose to prevent unwanted reactions.
Formation of the desired stereochemistry: Using chiral catalysts or reagents to ensure the correct ®-configuration.
Deprotection and purification: Removing the protecting groups and purifying the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Xyl-SDP may involve:
Large-scale protection and deprotection steps: Utilizing automated systems to handle large volumes.
Chiral resolution techniques: Employing methods such as chiral chromatography to separate the desired enantiomer.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-Xyl-SDP undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or other reduced forms using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
®-Xyl-SDP has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Xyl-SDP involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or activator, depending on the context. The pathways involved include:
Binding to active sites: Interacting with enzymes or receptors at their active sites.
Modulation of biochemical pathways: Influencing metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Xyl-SDP: The enantiomer of ®-Xyl-SDP with different stereochemistry.
Xyl-SDP analogs: Compounds with similar structures but different functional groups.
Uniqueness
®-Xyl-SDP is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance.
This detailed article provides a comprehensive overview of ®-Xyl-SDP, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBNBQMIMQOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H50P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917377-75-4 |
Source
|
Record name | (R)-Xyl-SDP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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